Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester
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Overview
Description
Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester is a complex organic compound that features an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that contains an indole ring.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness
Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino and methoxy groups, along with the diethyl ester moiety, differentiate it from other indole derivatives and contribute to its specific applications and reactivity.
Properties
CAS No. |
54744-69-3 |
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Molecular Formula |
C19H24N2O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(5-methoxy-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H24N2O6/c1-5-26-17(23)19(21-12(3)22,18(24)27-6-2)10-13-11-20-16-8-7-14(25-4)9-15(13)16/h7-9,11,20H,5-6,10H2,1-4H3,(H,21,22) |
InChI Key |
ILCGNNOZOCSUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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